molecular formula C13H11BrN2O3 B13898910 (3S)-3-(5-Bromo-1-oxo-isoindolin-2-YL)piperidine-2,6-dione

(3S)-3-(5-Bromo-1-oxo-isoindolin-2-YL)piperidine-2,6-dione

Cat. No.: B13898910
M. Wt: 323.14 g/mol
InChI Key: CMRQAKJTXKOGSF-JTQLQIEISA-N
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Description

(3S)-3-(5-Bromo-1-oxo-isoindolin-2-YL)piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(5-Bromo-1-oxo-isoindolin-2-YL)piperidine-2,6-dione typically involves multi-step organic reactions. A common approach might include the bromination of an isoindolinone precursor, followed by coupling with a piperidine derivative. Reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: Various substitution reactions might be possible, especially at the bromine site, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized isoindolinone derivatives, while substitution could introduce new functional groups at the bromine site.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-(5-Bromo-1-oxo-isoindolin-2-YL)piperidine-2,6-dione might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound could be studied for its potential interactions with biological targets. It might exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. They might be investigated for their efficacy in treating various diseases, such as cancer, neurological disorders, or infectious diseases.

Industry

Industrially, this compound could find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-(5-Bromo-1-oxo-isoindolin-2-YL)piperidine-2,6-dione would depend on its specific interactions with molecular targets. It might bind to certain enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-(5-Chloro-1-oxo-isoindolin-2-YL)piperidine-2,6-dione
  • (3S)-3-(5-Fluoro-1-oxo-isoindolin-2-YL)piperidine-2,6-dione
  • (3S)-3-(5-Methyl-1-oxo-isoindolin-2-YL)piperidine-2,6-dione

Uniqueness

The uniqueness of (3S)-3-(5-Bromo-1-oxo-isoindolin-2-YL)piperidine-2,6-dione lies in its specific substitution pattern and stereochemistry. The presence of the bromine atom and the (3S) configuration might confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H11BrN2O3

Molecular Weight

323.14 g/mol

IUPAC Name

(3S)-3-(6-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H11BrN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)/t10-/m0/s1

InChI Key

CMRQAKJTXKOGSF-JTQLQIEISA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC(=C3)Br

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)Br

Origin of Product

United States

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